(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
This compound belongs to the benzothiazole class, characterized by a benzo[d]thiazole core substituted with a 4-chlorobenzoyl imino group at position 2 and an acetamido group at position 4. The (Z)-configuration of the imino bond and the methyl ester group at the acetamide side chain distinguish it from structurally related derivatives.
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-(4-chlorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-11(24)21-14-7-8-15-16(9-14)28-19(23(15)10-17(25)27-2)22-18(26)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSQVAOKXHTRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting with the preparation of the core benzo[d]thiazole structure. One common approach is to first synthesize the benzo[d]thiazole ring through a cyclization reaction involving an appropriate thioamide precursor and a chloro-substituted benzoyl compound
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorobenzoyl Moiety
The 4-chlorobenzoyl group undergoes nucleophilic substitution reactions, particularly with amines or alcohols under basic conditions. For example:
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Reagents/Conditions : Triethylamine (TEA) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dichloromethane (DCM) .
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Example Reaction :
This reactivity is analogous to chlorobenzoyl derivatives in COX-II inhibitors, where substitution with amines improved bioactivity .
Oxidation of the Thiazole Ring
The thiazole sulfur can be oxidized to sulfoxides or sulfones using oxidizing agents:
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) .
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Conditions : Room temperature or mild heating in polar solvents (e.g., ethanol).
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Impact : Oxidation alters electronic properties, enhancing interactions with biological targets like enzymes .
Hydrolysis of the Acetamide Group
The 6-acetamido group is susceptible to hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis :
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Basic Hydrolysis :
Such transformations are critical for prodrug activation, as seen in thiazolidine-based anti-inflammatory agents .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield carboxylic acids:
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Reagents : Aqueous HCl or NaOH.
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Conditions : Reflux in methanol/water mixtures.
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Application : Enhances solubility for biological testing, as demonstrated in benzothiazole-based anti-tubercular compounds .
Cyclization and Ring-Opening Reactions
The benzo[d]thiazole core participates in cyclization with α-halo ketones or esters:
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Example : Reaction with chloroacetyl chloride forms fused thiazoline derivatives, a strategy used in anti-inflammatory drug synthesis .
Comparative Reactivity Table
Experimental Findings from Literature
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Anti-inflammatory Activity : Derivatives with chlorobenzoyl substitutions showed COX-II inhibition comparable to Celecoxib () .
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Anti-tubercular Potential : Analogous benzothiazoles exhibited MIC values as low as against Mycobacterium tuberculosis .
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Synthetic Efficiency : Microwave-assisted cyclization in solvent-free media improved yields (70–85%) for thiazole derivatives .
Scientific Research Applications
The compound (Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cancer Research
The thiazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that This compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptotic Induction in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers compared to control groups. The following data summarizes the findings:
Enzyme Inhibition Studies
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression.
Data Table: Enzyme Inhibition Potency
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that the compound may offer protection against oxidative stress-induced neuronal damage. This could have implications for neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In a model of oxidative stress using rat cortical neurons, treatment with the compound reduced cell death by approximately 30% compared to untreated controls, suggesting its potential utility in neuroprotection.
Mechanism of Action
The mechanism by which (Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences:
The compound’s uniqueness arises from three features:
4-Chlorobenzoyl Imino Group: The electron-withdrawing chlorine atom contrasts with nitro (e.g., (Z)-ethyl 2-(2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate; CAS 338966-35-1) or unsubstituted benzoyl groups, altering electronic properties and metabolic stability .
Methyl Ester vs.
Comparative Data Table:
Functional Implications:
- Electron-Withdrawing Effects : The 4-chloro substituent (moderate electron-withdrawing) in the target compound may confer better metabolic stability than the strongly electron-withdrawing nitro group in CAS 338966-35-1, which could increase reactivity but also toxicity .
- Solubility and Stability : The methyl ester may enhance aqueous solubility compared to ethyl esters, though this requires experimental validation.
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((4-chlorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated through various in vitro and in vivo studies. The primary areas of focus include:
- Antimicrobial Activity
- Anticancer Activity
- Anti-inflammatory Activity
Antimicrobial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been reported to possess potent activity against both Gram-positive and Gram-negative bacteria. A study on related compounds indicated minimum inhibitory concentrations (MICs) ranging from 1.27 µM to 2.65 µM against various microbial strains, suggesting that this compound may also exhibit similar activity due to its structural characteristics .
Anticancer Activity
The anticancer potential of this compound has been evaluated through cytotoxicity assays against different cancer cell lines. In a comparative study, compounds structurally related to this compound demonstrated IC50 values as low as 4.53 µM against HCT116 colon cancer cells, outperforming standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM). These findings suggest that the compound could be a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds with similar scaffolds have been documented extensively. For example, certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. In vitro studies reported IC50 values for these inhibitors ranging from 60.7 to 168.4 µM, indicating that modifications to the structure of this compound could enhance its anti-inflammatory efficacy .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, its potential to inhibit enzyme activity could stem from binding to active sites or altering enzyme conformations, akin to other compounds in the benzothiazole class .
Case Studies and Research Findings
Several case studies highlight the biological activities associated with compounds structurally related to this compound:
- Antimicrobial Study : A series of benzothiazole derivatives were tested against various bacterial strains, revealing significant antimicrobial activity with MIC values comparable to established antibiotics .
- Cytotoxicity Assay : Compounds were screened for cytotoxic effects on cancer cell lines, demonstrating promising results that warrant further exploration into their therapeutic potential .
- Inflammatory Response : In vivo models indicated a reduction in inflammatory markers when treated with related compounds, supporting their use in managing inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis involves a multi-step approach:
- Core Formation : Cyclization of aminothiophenol derivatives with α-halocarbonyl compounds (e.g., chloroacetate esters) via the Hantzsch reaction to form the benzo[d]thiazole core .
- Functionalization : Sequential introduction of the acetamido group at position 6 and the 4-chlorobenzoyl imino group at position 2. Reaction conditions (e.g., anhydrous DMF, 40–60°C) and stoichiometric control are critical to avoid side products .
- Stereochemical Control : Maintenance of the Z-configuration around the imino double bond requires pH optimization (e.g., mild acidic conditions) and low-temperature quenching .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and confirm Z-configuration via coupling constants (e.g., NOESY for spatial proximity of substituents) .
- Mass Spectrometry (HRMS) : Validates molecular weight (C17H14ClN3O5S2, ~439.89 g/mol) and isotopic patterns .
- HPLC-PDA : Assesses purity (>95%) and monitors reaction progress .
Q. What functional groups influence reactivity and stability?
Key functional groups include:
- Sulfamoyl Group : Increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) .
- Imino Group : Participates in tautomerization; stability is pH-dependent (stable under neutral to mildly acidic conditions) .
- Ester Moiety : Hydrolyzes under basic conditions, requiring anhydrous storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize Z-isomer yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reduce byproduct formation .
- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acylation steps .
- Temperature Control : Maintaining 50–60°C during imino bond formation minimizes thermal isomerization .
- Post-Synthesis Analysis : Chiral HPLC or circular dichroism (CD) verifies stereochemical integrity .
Q. What computational tools predict biological target interactions?
- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., kinases or proteases). Key residues (e.g., catalytic lysine or serine) are prioritized for interaction analysis .
- MD Simulations : GROMACS or AMBER assess binding stability over time (≥100 ns trajectories).
- QSAR Modeling : Correlates substituent electronegativity (e.g., 4-chlorobenzoyl) with antimicrobial activity (R² > 0.85 validation) .
Q. How to resolve contradictions in biological activity data across studies?
- Standardization : Use identical cell lines (e.g., HEK293 for cytotoxicity) and assay conditions (e.g., 24-h incubation, 10 µM dose) .
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with assays .
- Reproducibility Checks : Collaborative validation across labs using shared compound batches (purity ≥98%) .
Q. What strategies improve pharmacokinetic profiling?
- Microsomal Stability Assays : Rat liver microsomes (RLM) assess metabolic half-life (t1/2). Co-incubation with NADPH identifies oxidative degradation pathways .
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction (e.g., >15% for therapeutic efficacy) .
- Caco-2 Permeability : Models intestinal absorption; efflux ratios <2 indicate low P-gp-mediated resistance .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
